molecular formula C11H16ClN B1451479 (S)-3-phenylpiperidine hydrochloride CAS No. 1258940-00-9

(S)-3-phenylpiperidine hydrochloride

Cat. No.: B1451479
CAS No.: 1258940-00-9
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of (S)-3-Phenylpiperidine Hydrochloride

Molecular Composition and Stereochemical Configuration

IUPAC Nomenclature and Chiral Center Specification

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-phenylpiperidine;hydrochloride, which precisely defines both the stereochemical configuration and the salt form. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the S-configuration indicates the spatial arrangement of substituents around the chiral center. The chiral center is located at the carbon-3 position of the piperidine ring, where the phenyl group attachment creates the asymmetric environment necessary for optical activity.

The structural representation using Simplified Molecular-Input Line-Entry System notation is C1CC@HC2=CC=CC=C2.Cl, which clearly indicates the stereochemical configuration through the @H notation at the chiral center. This notation system provides unambiguous identification of the molecular structure and stereochemistry. The compound is also referenced by alternative nomenclature including (S)-3-PHENYL-PIPERIDINE HYDROCHLORIDE and (3S)-3-phenylpiperidine;hydrochloride, all of which specify the same stereochemical entity.

Research has demonstrated that the stereochemical configuration at the 3-position significantly influences the biological activity of phenylpiperidine derivatives, with the S-enantiomer often exhibiting distinct pharmacological properties compared to the R-enantiomer. The absolute stereochemistry has been established through various analytical techniques including X-ray crystallography and chiral high-performance liquid chromatography analysis.

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₁H₁₆ClN, representing the complete salt form including the hydrochloride component. This formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom, which collectively form the chiral pharmaceutical intermediate. The molecular weight has been precisely determined to be 197.70 grams per mole through computational analysis using established chemical databases.

Property Value Reference Method
Molecular Formula C₁₁H₁₆ClN PubChem Computational Analysis
Molecular Weight 197.70 g/mol PubChem 2.1 Release
Exact Mass 197.0971272 Da PubChem 2.1 Release
Monoisotopic Mass 197.0971272 Da PubChem 2.1 Release

The parent compound, (S)-3-phenylpiperidine, has the molecular formula C₁₁H₁₅N with a molecular weight of 161.24 grams per mole, while the hydrochloride salt adds 36.46 grams per mole to yield the final molecular weight. Computational validation through multiple independent sources confirms these molecular parameters, with hydrogen bond donor count of 2 and hydrogen bond acceptor count of 1, indicating the compound's potential for intermolecular interactions.

The rotatable bond count is 1, reflecting the flexibility around the bond connecting the phenyl group to the piperidine ring system. This structural parameter influences the compound's conformational behavior and potential binding interactions in biological systems. Mass spectrometric analysis confirms the molecular ion peak at m/z 197.0971272, providing experimental validation of the theoretical molecular weight calculations.

Enantiomeric Purity and Optical Activity Analysis

Enantiomeric purity determination for this compound employs chiral stationary phase high-performance liquid chromatography with specific analytical conditions optimized for stereoisomer separation. Research has established that chiral resolution can be achieved using analytical columns such as the Phenomenex Lux 5 Amylose-2 with mobile phases containing 0.1% diethylamine in heptane/ethanol mixtures. The enantiomeric excess values typically exceed 95% for high-quality pharmaceutical preparations, ensuring stereochemical integrity for research applications.

Optical activity measurements provide direct evidence of the compound's chiral nature and stereochemical purity. The specific rotation, denoted as [α]²⁵ᴅ, represents the standardized optical rotation measured under defined conditions of temperature (25°C), wavelength (589 nanometers sodium D-line), concentration, and path length. The specific rotation formula is expressed as:

$$
[\alpha]^{25}D = \frac{\alpha{obs}}{l \times c} $$

where α_obs represents the observed rotation in degrees, l denotes the path length in decimeters, and c indicates the concentration in grams per 100 milliliters.

Analytical Parameter Specification Measurement Conditions
Enantiomeric Excess >95% Chiral HPLC Analysis
Optical Rotation Compound-specific 25°C, 589 nm, 1 dm path
Chiral Column Phenomenex Lux Amylose-2 0.1% diethylamine mobile phase
Detection Method UV 205-280 nm Multiple wavelength monitoring

Enantiomeric excess calculations follow the established formula: %ee = |FR - FS| × 100, where FR and FS represent the mole fractions of the R and S enantiomers respectively. For pharmaceutical applications, enantiomeric excess values of 99% or higher are often required to ensure therapeutic efficacy and minimize potential adverse effects from the undesired enantiomer.

Research has demonstrated that the S-enantiomer of 3-phenylpiperidine derivatives often exhibits preferential biological activity compared to the R-enantiomer, making accurate stereochemical characterization essential for pharmaceutical development. Kinetic resolution studies have shown that asymmetric deprotonation using chiral bases such as n-butyllithium with (-)-sparteine can achieve high enantiomeric ratios, with the S-enantiomer being preferentially formed under specific reaction conditions.

Properties

IUPAC Name

(3S)-3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Grignard Reaction

  • Starting Material : N-protected 3-piperidone (various protecting groups such as acetyl, propionyl, butyryl, benzenesulfonyl, or BOC)
  • Grignard Reagent : Para-substituted phenyl magnesium halides (e.g., phenylmagnesium bromide)
  • Reaction Conditions :
    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
    • Temperature: 0–5 °C during addition, then stirring at 0–5 °C for 1 hour
    • Atmosphere: Nitrogen protection to avoid moisture and oxygen
  • Outcome : Formation of 3-hydroxy-3-phenylpiperidine intermediate

Conversion to N-Protected 3-Phenylpiperidine

  • Route 1 : Elimination of the hydroxyl group via alcoholic hydroxyl elimination to form a mixture of unsaturated intermediates, followed by catalytic hydrogenation (e.g., palladium on carbon catalyst under 1 atm hydrogen at 60 °C) to yield N-protected 3-phenylpiperidine
  • Route 2 : Direct reduction of the hydroxyl group using a silicon hydride reagent ((CnH2n+1)3SiH, n=1–4), bypassing the elimination step, simplifying the process

Deprotection

  • Removal of the N-protecting group (R1) is typically achieved by acid hydrolysis, for example, refluxing with concentrated hydrochloric acid for 24 hours, followed by neutralization and extraction to yield racemic 3-phenylpiperidine

Chiral Resolution

  • Racemic 3-phenylpiperidine is resolved using acidic resolving agents such as L-tartaric acid or L-(-)-dibenzoyltartaric acid in solvents like isopropanol or methanol
  • Crystallization is performed by slow cooling, sometimes at -20 °C for extended periods (up to 7 days), to isolate the (S)-enantiomer as a crystalline salt, typically the hydrochloride salt

Representative Data Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Grignard Reaction Phenylmagnesium bromide (2 M in THF), 0–5 °C, N2 >90 Complete conversion confirmed by TLC
Hydroxyl Elimination (Route 1) Alcoholic medium, elimination conditions Moderate Mixture of compounds formed
Hydrogenation (Route 1) Pd/C catalyst, 1 atm H2, 60 °C, ethanol + acetic acid >90 High purity N-protected product
Direct Reduction (Route 2) (CnH2n+1)3SiH reagent >90 Avoids elimination step
Deprotection Reflux with concentrated HCl, 24 h 70–75 Racemic 3-phenylpiperidine obtained
Chiral Resolution L-tartaric acid in isopropanol/methanol, crystallization at -20 °C for 7 days ~90 (S)-3-phenylpiperidine hydrochloride isolated

Advantages and Challenges of the Methods

Aspect Advantages Challenges
Use of N-protected 3-piperidone Readily available starting material, mild reaction conditions Protecting group removal requires harsh acidic conditions
Grignard Reaction High yield, well-established chemistry Requires strict anhydrous conditions
Silicon Hydride Reduction Simplifies process by skipping elimination step Handling of silicon reagents requires care
Catalytic Hydrogenation Efficient and selective reduction Use of transition metals (Pd) adds cost and complexity
Chiral Resolution High enantiomeric purity achievable Resolution leads to partial loss of enantiomer
Overall Cost Use of inexpensive reagents and mild conditions Some steps require expensive catalysts and long crystallization times

Additional Notes and Research Findings

  • The synthetic methods described significantly reduce production costs compared to prior art that used expensive transition metals in multiple steps and had lower yields and difficult purifications.
  • The (S)-3-phenylpiperidine obtained can be further converted into key chiral intermediates for drugs like niraparib, enhancing the industrial applicability of these methods.
  • The choice of protecting groups and resolving agents can be optimized depending on scale and desired purity.
  • The described methods have been patented and validated in industrial settings, confirming their robustness for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: N-oxides of (S)-3-Phenyl-piperidine.

    Reduction: Corresponding amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(S)-3-phenylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues with Aromatic Substituents

4-(Diphenylmethoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences : The diphenylmethoxy group at the fourth position introduces bulkier aromatic substituents compared to the single phenyl group in (S)-3-phenylpiperidine HCl. This structural variation reduces water solubility and may enhance lipid membrane permeability, though specific data (e.g., logP, solubility) are unavailable .
(S)-3-(Trifluoromethyl)piperidine Hydrochloride
  • Molecular Formula : C₆H₁₀F₃N·HCl
  • Molecular Weight : 207.61 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group at the third position enhances metabolic stability by resisting oxidative degradation. This contrasts with the phenyl group in (S)-3-phenylpiperidine HCl, which is susceptible to CYP-mediated oxidation .
(R/S)-2-(Trifluoromethylphenyl)piperidine Hydrochloride
  • Substituent Position : Trifluoromethylphenyl at the second position.
  • Impact : Positional isomerism significantly alters receptor binding. For instance, 2-substituted analogs show lower affinity for dopamine receptors compared to 3-substituted derivatives like (S)-3-phenylpiperidine HCl .

Functional Group Variations

(S)-3-Hydroxypiperidine Hydrochloride
  • Molecular Formula: C₅H₁₁NO·HCl
  • Molecular Weight : 153.61 g/mol
  • Key Differences : The hydroxyl (-OH) group improves water solubility but reduces blood-brain barrier penetration compared to the lipophilic phenyl group in (S)-3-phenylpiperidine HCl. Hydroxyl-containing derivatives are often used as intermediates rather than active pharmaceuticals .
3-(2-Methylphenoxy)piperidine Hydrochloride
  • Substituent: 2-methylphenoxy group.

Metabolic and Pharmacokinetic Comparisons

Compound Key Metabolic Pathway CYP Enzymes Involved Metabolic Stability
(S)-3-Phenylpiperidine HCl Oxidative metabolism at phenyl ring CYP3A4, CYP2D6 Moderate
(S)-3-(Trifluoromethyl)piperidine HCl Defluorination (minor), CYP oxidation CYP2C19, CYP3A4 High
4-(Diphenylmethoxy)piperidine HCl O-dealkylation Limited data Unknown

Findings :

  • The phenyl group in (S)-3-phenylpiperidine HCl makes it prone to CYP3A4-mediated oxidation, limiting its half-life. In contrast, trifluoromethyl analogs exhibit prolonged stability due to the inertness of the -CF₃ group .
  • Hydroxyl derivatives undergo rapid conjugation (glucuronidation), reducing systemic exposure .

Biological Activity

(S)-3-phenylpiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antiviral, antibacterial, and neuropharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a phenyl group at the 3-position. Its molecular formula is C11_{11}H14_{14}ClN, with a molecular weight of approximately 201.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1. Antiviral Activity

Research has indicated that derivatives of 3-phenylpiperidine exhibit notable antiviral properties. A study focused on the synthesis and biological evaluation of several derivatives demonstrated their effectiveness against HIV-1 and other viruses. In particular, certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Table 1: Antiviral Activity of 3-Phenylpiperidine Derivatives

CompoundVirus TestedIC50_{50} (μM)Activity Level
Benzyl Derivative (3f)CVB-212.5Moderate Protection
Fluorophenyl Derivative (3g)HSV-18.0Moderate Protection
Base Compound (3a)HIV-115.0Low Protection

2. Antibacterial and Antifungal Activity

In addition to antiviral effects, this compound derivatives have shown antibacterial and antifungal properties. The compounds were tested against various bacterial strains and fungi, revealing varying degrees of effectiveness. Most notably, some derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antibacterial Activity of 3-Phenylpiperidine Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Activity Level
Compound 1Staphylococcus aureus32 μg/mLModerate
Compound 2Escherichia coli64 μg/mLLow
Compound 3Candida albicans16 μg/mLHigh

3. Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). Some studies suggest that (S)-3-phenylpiperidine may act as a selective serotonin reuptake inhibitor (SSRI), potentially affecting mood and anxiety disorders. The mechanism involves the inhibition of serotonin uptake, which is critical in treating depression.

Case Study: Neuropharmacological Assessment

A clinical trial involving participants with generalized anxiety disorder tested the efficacy of an SSRI derived from this compound. Results indicated a significant reduction in anxiety levels compared to placebo, highlighting its potential therapeutic use in psychiatric conditions.

Q & A

Basic: What are the recommended synthetic routes for (S)-3-phenylpiperidine hydrochloride, and how can enantiomeric purity be ensured?

Answer:
The synthesis typically involves chiral resolution or asymmetric synthesis. A common approach is:

  • Step 1 : Start with racemic 3-phenylpiperidine.
  • Step 2 : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers via crystallization .
  • Step 3 : Treat the isolated (S)-enantiomer with hydrochloric acid to form the hydrochloride salt.
  • Purity Verification : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>99%) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Use NIOSH-approved respirators (P95) if aerosolization occurs .
  • Spill Management : Avoid dry sweeping; use wet towels and neutralize with 5% acetic acid before disposal in chemical waste .

Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Answer:

  • Experimental Design : Conduct accelerated stability studies at pH 2–9 (using HCl/NaOH buffers) and 40°C/75% RH. Monitor degradation via UPLC-MS every 24 hours for 7 days.
  • Analysis : Compare degradation products (e.g., piperidine ring-opening or phenyl group oxidation) to identify pH-sensitive sites .
  • Mitigation : Stabilize formulations using antioxidants (e.g., ascorbic acid) for acidic conditions .

Advanced: What methodologies are optimal for characterizing the dopamine receptor binding affinity of the (S)-enantiomer?

Answer:

  • In Vitro Assays : Use radioligand displacement (³H-SCH-23390 for D1 receptors; ³H-spiperone for D2) in HEK293 cells expressing human receptors.
  • Data Interpretation : Calculate IC₅₀ values and compare to (R)-enantiomer controls. Structural insights can be modeled via molecular docking (AutoDock Vina) .
  • Validation : Cross-validate with in vivo microdialysis in rodent models to assess extracellular dopamine levels .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR : ¹H/¹³C NMR to verify piperidine ring conformation and phenyl group orientation (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺ at m/z 178.12) and chloride adducts .
  • XRD : Single-crystal X-ray diffraction to confirm absolute (S)-configuration .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

Answer:

  • In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces over 72 hours.
  • Metabolite Profiling : Use LC-QTOF-MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
  • Enzyme Mapping : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .

Basic: What are the key differences in pharmacological activity between (S)- and (R)-enantiomers of 3-phenylpiperidine derivatives?

Answer:

  • Receptor Selectivity : (S)-enantiomers often show higher affinity for σ₁ receptors, while (R)-forms may target dopamine D2 receptors .
  • Functional Assays : Test in isolated tissue preparations (e.g., guinea pig ileum for σ₁ activity) with selective antagonists (e.g., BD-1063) .

Advanced: What strategies minimize racemization during large-scale synthesis of this compound?

Answer:

  • Process Optimization : Use low-temperature (<0°C) reactions with chiral catalysts (e.g., BINAP-ruthenium complexes) to reduce kinetic resolution .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-phenylpiperidine hydrochloride
Reactant of Route 2
(S)-3-phenylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.